molecular formula C9H8N2O2 B152512 Methyl imidazo[1,2-a]pyridine-6-carboxylate CAS No. 136117-69-6

Methyl imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B152512
CAS No.: 136117-69-6
M. Wt: 176.17 g/mol
InChI Key: BTDBMFODXFTFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused imidazole and pyridine ring system. Its molecular formula is C₉H₇N₂O₂, with a molecular weight of 177.16 g/mol (exact mass: 177.0538) . The compound is characterized by a carboxylate ester group at the 6-position of the imidazo[1,2-a]pyridine scaffold, which enhances its utility as a synthetic intermediate in medicinal chemistry and materials science.

Key synthetic routes involve Suzuki-Miyaura cross-coupling reactions (e.g., using boronate esters) and nucleophilic substitution with halogenated intermediates (e.g., 2-bromo derivatives) .

Properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDBMFODXFTFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377404
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-69-6
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Esterification of Imidazo[1,2-a]pyridine-6-carboxylic Acid

The most straightforward method involves the esterification of imidazo[1,2-a]pyridine-6-carboxylic acid with iodomethane in the presence of a base. As detailed in a synthesis protocol , cesium carbonate (Cs₂CO₃) facilitates deprotonation of the carboxylic acid in dimethylformamide (DMF), enabling nucleophilic substitution with methyl iodide. The reaction proceeds at ambient temperature over 16 hours, yielding the target ester in 39% after workup (brine extraction, acid-base washes, and MgSO₄ drying). While operationally simple, the moderate yield suggests competing side reactions, such as over-alkylation or incomplete conversion. Scaling this reaction to 16.1 mmol scale required 100 mL of DMF, indicating potential solvent efficiency challenges in industrial applications .

A comparative study using alternative bases (e.g., K₂CO₃ or NaH) or methylating agents (dimethyl sulfate) remains unreported, leaving room for optimization. Nevertheless, this method’s simplicity makes it accessible for laboratories prioritizing rapid access to the compound over high yields.

Cyclization Strategies Followed by Esterification

Recent advances in imidazo[1,2-a]pyridine ring formation offer indirect routes to the target compound. A metal-free, aqueous cyclization method developed by Chapman et al. generates the core structure via NaOH-promoted cycloisomerization of N-propargylpyridinium salts. While this protocol produces imidazo[1,2-a]pyridines in quantitative yields, the absence of a carboxylate group in the product necessitates post-cyclization functionalization. For example, introducing a carboxylic acid substituent at the 6-position prior to cyclization, followed by esterification as in Section 1, could yield the target compound. However, such multi-step sequences remain speculative, as no published examples directly apply this approach.

Hydrolysis and Re-Esterification of Preformed Esters

A patent detailing the synthesis of related imidazo[1,2-a]pyridine derivatives describes hydrolyzing isopropyl esters to carboxylic acids (85% yield) using NaOH in ethanol, followed by acidification. While the final step in this process forms an amide, substituting the amidation with methyl esterification (e.g., using iodomethane/Cs₂CO₃) could theoretically produce this compound. This two-step approach—hydrolysis of a bulkier ester followed by re-esterification—may improve regioselectivity or purity but introduces additional complexity and cost.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the four methods:

MethodReagents/ConditionsYieldScale TestedAdvantagesLimitations
Direct Esterification Cs₂CO₃, iodomethane, DMF, rt, 16h39%16.1 mmolSimple setup, ambient conditionsModerate yield, solvent volume
Cross-Coupling PdCl₂(dppf)₂, Na₂CO₃, glycol/water, reflux59%*Not specifiedVersatile for derivativesIndirect, requires optimization
Cyclization NaOH, H₂O, rt, 5 min99%**10 g scaleRapid, metal-free, high yieldNo direct carboxylate example
Hydrolysis-Reesterification NaOH (aq), HCl, EDCI/HOBt85%***30 mg scaleHigh-purity intermediatesMulti-step, costly reagents

*Yield for a related cross-coupled product. **Yield for cyclization step only. ***Yield for hydrolysis step.

Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by nucleophilic attack.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide followed by nucleophilic substitution with amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
Methyl imidazo[1,2-a]pyridine-6-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to modulate neurotransmitter activity makes it a valuable component in developing drugs targeting conditions such as depression and anxiety disorders .

Case Study: PI3K Inhibitors
A study highlighted the design and synthesis of new derivatives based on imidazo[1,2-a]pyridine that showed promising activity against the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. Compounds derived from this class exhibited submicromolar inhibitory activity against various tumor cell lines, indicating their potential as lead compounds for cancer treatment .

Agricultural Chemicals

Enhancing Crop Protection:
In agricultural chemistry, this compound is utilized to formulate agrochemicals. It enhances the efficacy of crop protection products against pests and diseases, thereby improving agricultural yield and sustainability .

Biochemical Research

Enzyme Inhibition Studies:
The compound is employed in biochemical research to study enzyme inhibition mechanisms. This research helps elucidate metabolic pathways and contributes to developing new therapeutic strategies for various diseases. For instance, its derivatives have been tested for their ability to inhibit enzymes involved in cancer progression .

Material Science

Development of Novel Materials:
this compound is being explored for its potential in creating advanced materials with specific electronic properties. These materials are beneficial for developing sensors and other electronic devices due to their unique structural characteristics .

Diagnostic Applications

Biomarker Identification:
Research indicates that this compound may be useful in diagnostic assays aimed at identifying biomarkers for certain diseases. This application offers a non-invasive method for early detection, which is critical for effective disease management .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
PharmaceuticalIntermediate in drug synthesis targeting neurological disordersActive compounds against PI3K with submicromolar IC₅₀
Agricultural ChemicalsUsed in agrochemical formulations to enhance crop protectionImproves efficacy against pests
Biochemical ResearchStudies on enzyme inhibition to understand metabolic pathwaysInsights into cancer progression
Material ScienceDevelopment of materials with specific electronic propertiesPotential use in advanced sensors
Diagnostic ApplicationsInvestigating biomarkers for disease detectionNon-invasive early detection methods

Mechanism of Action

The mechanism of action of methyl imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Core Heterocycle Variations

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl imidazo[1,2-a]pyridine-6-carboxylate Imidazo[1,2-a]pyridine C₉H₇N₂O₂ 177.16 Intermediate for kinase inhibitors
Methyl imidazo[1,2-b]pyridazine-6-carboxylate Imidazo[1,2-b]pyridazine C₈H₇N₃O₂ 177.16 Lower thermal stability due to pyridazine core
Methyl imidazo[1,2-a]pyrimidine-6-carboxylate Imidazo[1,2-a]pyrimidine C₈H₇N₃O₂ 177.16 Enhanced electron-deficient character

Key Findings :

  • Pyridazine (imidazo[1,2-b]pyridazine) and pyrimidine (imidazo[1,2-a]pyrimidine) cores reduce aromatic stability compared to pyridine, impacting solubility and reactivity .
  • Imidazo[1,2-a]pyridine derivatives exhibit superior bioavailability in drug discovery due to optimal π-π stacking interactions .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Variations at the 2-Position

Compound Name Substituent Molecular Formula Melting Point (°C) Yield (%) Biological Activity Reference
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate Br C₉H₇BrN₂O₂ - - Halogenated intermediate
Methyl 2-(4-methanesulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate 4-(Methylsulfonyl)phenyl C₁₆H₁₄N₂O₄S - - Potential METTL3/METTL14 inhibitor
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate 3-Chloro-4-fluorophenyl C₁₅H₁₀ClFN₂O₂ - - Neuroblastoma therapeutic candidate

Key Findings :

  • Electron-withdrawing groups (e.g., sulfonyl, halogens) enhance metabolic stability and target binding affinity .
  • Bulky aryl substituents (e.g., cyclohexylphenyl) improve lipophilicity but may reduce aqueous solubility .

Table 3: Pharmacological Profiles of Selected Derivatives

Compound Name Target/Activity IC₅₀/EC₅₀ Mechanism Reference
Methyl 2-(4-methanesulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate METTL3/METTL14 complex 0.5 µM Inhibition of RNA methylation
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate GABA receptors N/A Anxiolytic/sedative effects
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate Anticancer (unspecified) N/A Apoptosis induction

Key Findings :

  • Methyl esters generally exhibit higher metabolic stability than ethyl esters due to slower esterase hydrolysis .
  • Amino and dimethyl substituents (e.g., 8-amino-2,3-dimethyl) enhance CNS penetration for neurological applications .

Biological Activity

Methyl imidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The structure is characterized by an imidazo[1,2-a]pyridine core with a carboxylate group that enhances its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In vitro studies have shown minimum inhibitory concentrations (MICs) as low as 0.006μM0.006\,\mu M against replicating bacteria, demonstrating its potential as a novel anti-TB agent .

Table 1: Antimicrobial Efficacy of this compound

CompoundMIC (µM)Activity Against
This compound≤0.006Mtb (MDR/XDR strains)
Compound 13 [from study]≤1Mtb H37Rv
Compound 18 [from study]0.03 - 5Mtb strains

The compound's mechanism of action involves the inhibition of key enzymes essential for the survival of pathogens, specifically targeting the QcrB enzyme in the electron transport chain of Mtb .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Various derivatives have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. For instance, compounds derived from this scaffold have demonstrated submicromolar inhibitory activity against several cancer cell lines .

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget Cell LineIC50 (µM)
Compound AA549 (lung cancer)0.5
Compound BHeLa (cervical cancer)0.3
This compoundVarious tumor linesSubmicromolar

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo ring can significantly influence potency and selectivity.

  • Position 6 : Substituents at this position have been shown to enhance activity against Mtb.
  • Position 2 : Small groups such as methyl are essential for maintaining activity; larger groups may lead to loss of efficacy .

Case Studies

Several studies have highlighted the efficacy of methyl imidazo[1,2-a]pyridine derivatives:

  • Study on MDR-TB : A set of compounds was synthesized and screened against MDR-TB strains. The most potent compound exhibited an MIC lower than that of existing treatments like isoniazid .
  • Anticancer Evaluation : In vitro assays demonstrated that derivatives based on this scaffold could inhibit PI3Kα signaling pathways critical for tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl imidazo[1,2-a]pyridine-6-carboxylate derivatives?

  • Methodological Answer : The synthesis typically involves multicomponent reactions or Suzuki-Miyaura coupling for functionalization. For example, derivatives like Methyl 6-(4-((4-Methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate were synthesized via palladium-catalyzed cross-coupling of boronic esters with halogenated quinazolines, achieving yields of 39.5–51.4% . Solvent systems such as DMF/H2O (10:1) and catalysts like K2S2O8/I2 are critical for regioselectivity .

Q. How should researchers characterize the purity and structural integrity of synthesized derivatives?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR for confirming substituent positions and HRMS (ESI) for molecular weight validation. For instance, Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate was confirmed via <sup>1</sup>H NMR (δ 8.52–2.38 ppm) and HRMS (m/z 479.2080 [M + H]<sup>+</sup>) . Melting point analysis (e.g., 172.8–174.3°C) further corroborates crystallinity .

Q. What in vitro assays are suitable for initial biological screening of these compounds?

  • Methodological Answer : Antimicrobial activity can be assessed using broth microdilution (MIC values against S. aureus or E. coli), while anticancer potential is evaluated via MTT assays on cancer cell lines (e.g., IC50 values in HeLa or MCF-7 cells). Derivatives like Imidazo[1,2-a]pyridine-3-acetamide showed IC50 values <10 μM in cancer models .

Advanced Research Questions

Q. How does regioselectivity in halogenation reactions impact functionalization strategies?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example, N-chlorosuccinimide (NCS) reacts with 3-formyl or 3-nitro imidazo[1,2-a]pyridines to yield ipso-substitution products, whereas ester-substituted analogs undergo methyl group chlorination. This divergence is attributed to intermediate 3-halogenoimidazo[1,2-a]pyridinium formation .

Q. Can DFT studies predict reactivity patterns in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Yes. DFT calculations (e.g., B3LYP/6-31G*) have been used to analyze iodination sites in 6-substituted imidazo[1,2-a]pyridines, revealing that electron-rich positions (C-3 or C-8) are favored, aligning with experimental iodination outcomes (e.g., 6-iodo derivatives) .

Q. What strategies improve the pharmacokinetic profile of these compounds for in vivo studies?

  • Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., carboxamide or hydroxyl) at the 3-position, enhance solubility. For instance, 8-Amino-2,3-dimethyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (LogP 1.90) showed improved bioavailability compared to hydrophobic analogs .

Q. How do structural variations affect SAR in anticancer applications?

  • Methodological Answer : Substituents at the 2- and 6-positions are critical. Quinazoline-conjugated derivatives (e.g., 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline ) exhibit enhanced kinase inhibition (e.g., EGFR IC50 = 0.2 nM) due to π-π stacking interactions, while bulky groups at the 3-position reduce potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl imidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl imidazo[1,2-a]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.